Dipsacus saponin B

Complement system Hemolysis Immunopharmacology

Researchers requiring structurally authenticated saponins for osteogenic or hemolysis mechanism studies face supply inconsistency with undefined mixtures. Dipsacus saponin B (CAS 152406-42-3) provides >98% HPLC-pure, structurally defined C-3 monodesmosidic hederagenin saponin. • Validated osteoblast proliferation at 4 μM (UMR106 model); active in only 2 of 8 co-isolated Dipsacus saponins • Direct hemolytic activity as monodesmoside-essential positive control vs. inactive bisdesmosides • Definitive SAR benchmark for glycosylation-activity studies

Molecular Formula C59H96O26
Molecular Weight 1221.4 g/mol
CAS No. 152406-42-3
Cat. No. B128657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipsacus saponin B
CAS152406-42-3
Synonymsdipsacus saponin B
hederagenin-3-O-glucopyranosyl-1-4-(rhamnopyranosyl-1-6)-glucopyranosyl-1-3-rhamnopyranosyl-1-2-arabinopyranoside
Molecular FormulaC59H96O26
Molecular Weight1221.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O
InChIInChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)48(77-24)84-46-41(70)35(64)25(2)78-52(46)85-47-45(83-50-44(73)40(69)37(66)29(21-61)80-50)30(81-49-43(72)39(68)36(65)28(20-60)79-49)22-76-51(47)82-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,53(74)75)18-16-57(26,58)7/h9,24-25,27-52,60-73H,10-23H2,1-8H3,(H,74,75)/t24-,25-,27+,28+,29+,30-,31?,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45-,46+,47+,48-,49-,50+,51-,52-,55-,56?,57+,58+,59-/m0/s1
InChIKeyXFQHPZLNJGZIIH-DELHDUSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipsacus saponin B Overview


Dipsacus saponin B (CAS 152406-42-3) is a hederagenin-type pentacyclic triterpenoid saponin, characterized by a specific C-3 monodesmosidic glycosylation pattern consisting of arabinose, rhamnose, and glucose residues attached to the hederagenin aglycone core [1]. Isolated from the roots of Dipsacus asper (syn. Dipsacus asperoides), this compound belongs to a broader class of Dipsacus-derived saponins that exhibit diverse bioactivities including osteogenic stimulation, anticomplementary effects, and hemolytic properties [2]. For scientific procurement, dipsacus saponin B represents a structurally defined, purity-verified (>98% by HPLC) natural product standard suitable for pharmacological investigations, mechanistic studies, and analytical method development .

Structurally defined hederagenin-type triterpenoid saponin standard
Purity-verified natural product for mechanistic and pharmacological investigations
Analytical reference for method development and species authentication

Dipsacus saponin B Procurement Risks


Generic substitution among Dipsacus-derived hederagenin saponins is scientifically invalid due to pronounced structure-activity divergence dictated by glycosylation patterns. Even minor variations in the number, type, and linkage positions of sugar moieties dramatically alter biological outcomes, including hemolytic potential, complement pathway selectivity, and osteogenic efficacy [1]. For instance, dipsacus saponin B is a C-3 monodesmoside that directly evokes erythrocyte hemolysis, whereas structurally related bisdesmosides such as HN saponin F exhibit potent anticomplementary activity without direct hemolytic effects [2]. Furthermore, the most abundant saponin in Dipsacus asper—asperosaponin VI (akebia saponin D)—differs fundamentally in both glycoside architecture and primary pharmacological targets [3]. Procurement of an unspecified "Dipsacus saponin mixture" or an incorrect congener compromises experimental reproducibility and invalidates structure-activity relationship (SAR) interpretations. The evidence below quantifies these critical differences.

1
C-3 monodesmoside vs bisdesmoside — glycosylation pattern may invert hemolytic vs anticomplementary activity; direct replacement may invalidate assay results.
2
Congener mismatch — similar Dipsacus saponins (e.g., asperosaponin VI) differ in sugar architecture and primary pharmacological targets; SAR interpretation may not transfer.
3
Unspecified mixture — procurement of undefined “Dipsacus saponin” may compromise lot reproducibility and structure-activity attribution.

Dipsacus saponin B Comparative Evidence


Hemolytic vs. Anticomplementary Activity

Dipsacus saponin B (compound 6) exhibits fundamentally different activity on the complement system compared to structurally related bisdesmosidic saponins. In a direct head-to-head comparison, dipsacus saponin B evoked direct hemolysis of erythrocytes without inhibiting complement-mediated hemolysis, whereas HN saponin F (compound 3), a bisdesmoside, demonstrated potent anticomplementary activity with an IC₅₀ value of 3.7×10⁻⁵ M (37 μM) on the classical complement pathway [1]. Dipsacus saponin B, along with other C-3 monodesmosides including prosapogenin CP (compound 2) and dipsacus saponin C (compound 7), did not inhibit complement activation but instead directly lysed erythrocytes [1]. This binary functional divergence—direct hemolysis versus anticomplementary inhibition—is dictated by the presence or absence of an ester-linked sugar chain at the C-28 carboxyl group of the hederagenin aglycone [1].

Hemolysis vs Anticomplement
Head-to-head
Dipsacus saponin B evokes direct erythrocyte hemolysis; no classical pathway inhibition. Comparator HN saponin F (bisdesmoside): IC₅₀ 3.7×10⁻⁵ M.
Hemolysis study context — membrane perturbation research tool
Qualitative divergence driven by C-28 glycosylation presence
Complement system Hemolysis Immunopharmacology Triterpenoid saponin

Osteogenic Activity in UMR106 Cells

In a parallel assessment of eight saponins (compounds 1-8) isolated from Dipsacus asper roots, dipsacus saponin B (compound 6) and dipsacus saponin C (compound 7) were identified as the only two compounds that significantly stimulated UMR106 rat osteosarcoma cell proliferation and increased alkaline phosphatase (ALP) activity at a concentration of 4 μM [1]. While both compounds demonstrated osteogenic activity, the study established that these structurally similar C-3 monodesmosides share comparable potency in this specific assay system, whereas the other six isolated saponins (including the new compounds dipsacus saponin J and K) did not exhibit significant effects at the tested concentration [1]. The ALP activity increase serves as a validated marker for osteoblast differentiation and bone formation potential [1].

Osteogenic UMR106 response
Head-to-head
At 4 μM, dipsacus saponin B significantly stimulated UMR106 proliferation and ALP activity. Only dip. saponin C shared comparable effect among 8 tested saponins.
Osteoblast differentiation assay context — ALP marker response
Other co-isolated saponins inactive at same concentration
Osteoporosis Osteoblast differentiation Bone metabolism Alkaline phosphatase

C-3 Monodesmoside vs. Bisdesmoside SAR

Dipsacus saponin B is unequivocally characterized as a C-3 monodesmoside with the complete sugar chain hederagenin-3-O-β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside [1]. This structural designation places it in a distinct SAR class: the C-3 monodesmosides. SAR analysis across multiple studies indicates that C-3 monodesmosides (including dipsacus saponin B, dipsacus saponin C, and prosapogenin CP) consistently exhibit direct membrane-perturbing activity, including erythrocyte hemolysis, whereas bisdesmosides bearing additional C-28 glycosylation (such as HN saponin F and compound 8) lack direct hemolytic activity and instead demonstrate anticomplementary or other receptor-mediated effects [2]. This structural distinction provides a class-level inference for compound selection based on experimental objectives.

C-3 Monodesmoside SAR
Class-level
C-3 monodesmosides (including dipsacus saponin B) consistently exhibit direct membrane-perturbing activity. Bisdesmosides with C-28 glycosylation lack hemolysis and show anticomplementary effects.
Class-level structural inference for compound selection
Data to verify for individual congener attribution
Structure-activity relationship Glycosylation pattern Hederagenin saponins Membrane activity

BACE1 and AGE Formation Inhibition

In a bioassay-guided investigation of Dipsaci Radix terpenoids against Alzheimer's disease-related targets, saponins as a class demonstrated superior activity compared to iridoids for butyrylcholinesterase (BChE) inhibition [1]. More specifically, compounds DR7-11, which include several Dipsacus-derived saponins, were more effective than the positive control aminoguanidine on the inhibition of advanced glycation end-product (AGE) formation [1]. Additionally, compounds DR6, DR7, and DR9-11 were identified as good inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease pathology [1]. While dipsacus saponin B was not individually tested in this study, the class-level inference positions Dipsacus-derived saponins as promising candidates for neurodegeneration research compared to co-occurring iridoid constituents.

BACE1/AGE inhibition
Class-level
Dipsacus-derived saponins (DR7-11) inhibited BACE1 and AGE formation more effectively than aminoguanidine positive control. Dipsacus saponin B not individually tested.
Class-level support for neurodegeneration screening programs
Requires direct confirmation with dipsacus saponin B
Alzheimer's disease BACE1 inhibition AGE formation Neurodegeneration

Dipsacus saponin B Validated Applications


Osteogenic Differentiation in Bone Research

Dipsacus saponin B is validated for osteoblast proliferation and differentiation studies using the UMR106 rat osteosarcoma cell model. At a defined concentration of 4 μM, it significantly stimulates cell proliferation and increases alkaline phosphatase (ALP) activity, a key marker of osteoblast maturation . This application is supported by direct comparative evidence showing that only dipsacus saponin B and its close congener dipsacus saponin C exhibit this activity among eight co-isolated Dipsacus saponins . Researchers investigating bone anabolic agents or screening for osteogenic natural products should procure dipsacus saponin B as a positive control or tool compound with demonstrated activity at low-micromolar concentrations.

Membrane Perturbation and Hemolysis Studies

Dipsacus saponin B is uniquely suited for investigations of saponin-induced membrane perturbation and erythrocyte hemolysis mechanisms. Unlike bisdesmosidic saponins such as HN saponin F (IC₅₀ = 37 μM for anticomplementary activity) which lack direct hemolytic effects, dipsacus saponin B as a C-3 monodesmoside evokes direct hemolysis of erythrocytes . This property makes it an essential tool compound for researchers studying membrane-saponin interactions, cytotoxicity mechanisms of triterpenoid saponins, or screening for hemolytic potential in natural product libraries. Procurement of dipsacus saponin B provides a structurally defined positive control for hemolysis assays, enabling quantitative comparison with other membrane-active compounds.

SAR Studies of Hederagenin Glycosides

Dipsacus saponin B serves as a critical reference standard for SAR investigations examining how glycosylation patterns modulate the biological activities of hederagenin-type triterpenoid saponins. Its well-characterized C-3 monodesmosidic structure—comprising a specific sequence of arabinose, rhamnose, and glucose residues—provides a defined benchmark for comparing the functional consequences of C-28 esterification, sugar chain length variation, and monosaccharide composition alterations . When used alongside structurally related compounds such as HN saponin F (bisdesmoside), dipsacus saponin C (C-3 monodesmoside), and hederagenin (aglycone), dipsacus saponin B enables systematic dissection of the structural determinants governing anticomplementary versus hemolytic activities [1]. This application is essential for medicinal chemistry programs aiming to optimize saponin-based drug candidates.

Analytical Method Development & Quality Control

Dipsacus saponin B, available at >98% purity (HPLC) , is appropriate for use as a reference standard in the development and validation of analytical methods for Dipsacus species authentication and quality control. Given that the most abundant saponin in Dipsacus asper is asperosaponin VI (akebia saponin D) [1], dipsacus saponin B represents a minor but structurally distinct marker compound that can enhance the specificity of chromatographic fingerprinting methods. Its procurement supports HPLC/UPLC method development, LC-MS/MS quantification protocols, and the establishment of chemical marker profiles for distinguishing Dipsacus asper from related species or adulterants in botanical raw material quality assessment.

Application
Selection Property
Validation Focus
Osteogenic differentiation research
Osteoblast proliferation and ALP activity assay context
Osteosarcoma cell model response and differentiation marker
Membrane perturbation & hemolysis studies
C-3 monodesmosidic hemolytic activity profile
Erythrocyte hemolysis endpoint; membrane interaction review
Glycosylation SAR of hederagenin saponins
Glycosylation pattern-dependent functional divergence
Hemolysis vs anticomplementary activity mapping
Botanical reference standard & method development
Purity-verified saponin marker with defined structure
Chromatographic specificity and species authentication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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